2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl and imidazo[1,2-a]pyridine rings, respectively. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 2,6-dichloropyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives with different substituents, such as:
- 2-(4-Chlorophenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- 2-(3-Methylphenyl)-6,8-dichloroimidazo[1,2-a]pyridine
- 2-(3-Fluorophenyl)-6,8-dichloroimidazo[1,2-a]pyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H7BrCl2N2 |
---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H7BrCl2N2/c14-9-3-1-2-8(4-9)12-7-18-6-10(15)5-11(16)13(18)17-12/h1-7H |
InChI Key |
DBELGDBTBHHRBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.